molecular formula C17H16Cl2O3 B2601099 4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone CAS No. 339020-54-1

4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone

Cat. No.: B2601099
CAS No.: 339020-54-1
M. Wt: 339.21
InChI Key: UBLIEJZLCMBRSD-UHFFFAOYSA-N
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Description

4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone is a synthetic organic compound featuring a 4-hydroxy-2-butanone moiety attached to a 2-(benzyloxy)-3,5-dichlorophenyl group. The 4-hydroxy-2-butanone structure, also known as 4-hydroxybutan-2-one, is a beta-hydroxy ketone recognized as an important intermediate in chemical synthesis . In this molecule, the aromatic ring with chlorine and benzyloxy substituents suggests potential for use in the development of more complex structures, such as active pharmaceutical intermediates or ligands for biological targets. The benzyloxy group can serve as a common protecting group for phenols, making this compound a potential building block in multi-step synthetic routes, particularly in medicinal and organic chemistry research. The specific physicochemical properties, mechanism of action, and primary research applications of this compound are areas of active investigation. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxybutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O3/c1-11(20)7-16(21)14-8-13(18)9-15(19)17(14)22-10-12-5-3-2-4-6-12/h2-6,8-9,16,21H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLIEJZLCMBRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone typically involves multiple steps, starting with the preparation of the benzyloxy-dichlorophenyl intermediate. This intermediate is then subjected to various chemical reactions to introduce the hydroxy and butanone groups. Common reagents used in these reactions include boronic esters, which serve as protective groups during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling are often employed due to their efficiency and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction can produce a diol.

Scientific Research Applications

4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism by which 4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

  • The trifluoromethyl group in the patent compound enhances lipophilicity and resistance to oxidative degradation compared to the benzyloxy group in the target compound.
  • The isoxazole ring in provides rigidity and hydrogen-bonding sites, whereas the target’s butanone backbone offers conformational flexibility.

Functional Group Comparisons

  • Hydroxy vs. Carboxylic Acid : The hydroxy group in the target compound enables hydrogen bonding but lacks the acidity of the carboxylic acid in , limiting its ionic interactions.
  • Benzyloxy vs. Trifluoromethyl : Benzyloxy groups are prone to deprotection under acidic conditions, whereas trifluoromethyl groups are chemically inert, making the latter more stable in biological systems .

Biological Activity

4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone (CAS Number: 339020-54-1) is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a dichlorophenyl moiety, along with a hydroxybutanone functional group. Its molecular formula is C15H14Cl2O3, and it exhibits characteristics typical of phenolic compounds, which often have antioxidant properties.

1. Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant activity. For instance, derivatives of phenolic compounds have been shown to scavenge free radicals effectively. The antioxidant capacity can be quantified using assays such as the Oxygen Radical Absorbance Capacity (ORAC) test. While specific ORAC values for this compound are not widely reported, related compounds demonstrate high efficacy in this regard .

2. Inhibition of Monoamine Oxidase (MAO)

A study on similar benzyloxy derivatives revealed potent inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. The representative compound from this study exhibited an IC50 value of 0.062 µM for MAO-B inhibition, suggesting that this compound could possess similar properties .

CompoundMAO-B IC50 (µM)Mode of Inhibition
3h0.062Competitive
Rasagiline0.0953Irreversible
Safinamide0.0572Reversible

3. Neuroprotective Effects

The neuroprotective potential of this compound is hypothesized based on its structural similarity to other neuroprotective agents that target oxidative stress and neuroinflammation pathways. The ability to cross the blood-brain barrier (BBB) enhances its therapeutic applicability in neurological disorders .

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of this compound. These studies highlight the importance of substituent positioning on biological activity:

  • Case Study 1 : A derivative showed significant MAO-B inhibition, highlighting the role of halogen substitutions in enhancing biological activity.
  • Case Study 2 : Neuroprotective assays indicated that certain modifications improved the compound's ability to mitigate oxidative stress in neuronal cell lines.

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